molecular formula C10H15BrClNO B8182017 (R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol hydrochloride

(R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol hydrochloride

Cat. No.: B8182017
M. Wt: 280.59 g/mol
InChI Key: NLCMZGULJUIZHV-HNCPQSOCSA-N
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Description

(R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol hydrochloride is a chemical compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable tool in various fields.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-bromo-2-methylbenzaldehyde as the starting material.

  • Reduction Reaction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Amination Reaction: The resulting alcohol is then converted to the corresponding amine through a reductive amination process using ammonia (NH3) and a reducing agent like hydrogen (H2) in the presence of a catalyst.

  • Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol.

  • Substitution: Substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and their derivatives.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various halogenated derivatives.

Scientific Research Applications

(R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol hydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for pharmaceuticals and other bioactive compounds. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological processes and as a tool in molecular biology research.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism by which (R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor or modulator, interacting with specific molecular targets and pathways. The compound's amine group can form hydrogen bonds and ionic interactions with biological targets, influencing their activity.

Comparison with Similar Compounds

(R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:

  • 3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol: Lacks the hydrochloride group.

  • 3-Amino-3-(4-bromo-2-methylphenyl)propan-1-one: Contains a ketone group instead of an alcohol.

  • 3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol hydrobromide: Similar to the hydrochloride but with a bromide ion instead of chloride.

These compounds differ in their physical and chemical properties, influencing their applications and reactivity.

Biological Activity

(R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol hydrochloride, with the CAS number 2703745-69-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H15BrClNO
  • Molecular Weight : 280.59 g/mol
  • CAS Number : 2703745-69-9
  • Purity : Typically above 95% in commercial preparations.

The compound is characterized by the presence of a bromo-substituted aromatic ring, which is known to influence biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antibacterial and antifungal properties. The presence of the bromine atom enhances its ability to disrupt microbial cell membranes and interfere with metabolic processes.
  • Neuropharmacological Effects : The structure of this compound suggests potential interactions with neurotransmitter systems, possibly influencing mood and cognitive functions.

Antimicrobial Efficacy

A series of in vitro studies have been conducted to evaluate the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40
Candida albicans16.69

These results highlight the compound's broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.

Neuropharmacological Studies

Research has indicated that compounds similar in structure to this compound may exhibit neuroprotective effects. For example, studies on related amino alcohols have shown promise in modulating neurotransmitter release and protecting neuronal cells from oxidative stress.

Case Studies

  • Case Study on Antibacterial Activity : A study published in MDPI evaluated a range of alkaloids, including derivatives similar to (R)-3-Amino compounds, demonstrating that halogen substitutions significantly enhance antibacterial activity against resistant strains of bacteria .
  • Neuroprotective Potential : Another investigation explored the neuroprotective effects of amino alcohols in models of neurodegenerative diseases, suggesting that these compounds may reduce apoptosis in neuronal cells .

Properties

IUPAC Name

(3R)-3-amino-3-(4-bromo-2-methylphenyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-7-6-8(11)2-3-9(7)10(12)4-5-13;/h2-3,6,10,13H,4-5,12H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCMZGULJUIZHV-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(CCO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)[C@@H](CCO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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